5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride
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Overview
Description
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H13ClN2O5S and a molecular weight of 296.72 g/mol . This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a furan ring, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride typically involves the reaction of piperazine with furan-2-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation and large-scale chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of piperazine derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(Piperazine-1-sulfonyl)thiophene-2-carboxylic acid hydrochloride
- 5-(Piperazine-1-sulfonyl)pyridine-2-carboxylic acid hydrochloride
- 5-(Piperazine-1-sulfonyl)benzene-2-carboxylic acid hydrochloride
Uniqueness
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its thiophene, pyridine, and benzene analogs. This uniqueness makes it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
5-piperazin-1-ylsulfonylfuran-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S.ClH/c12-9(13)7-1-2-8(16-7)17(14,15)11-5-3-10-4-6-11;/h1-2,10H,3-6H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQGGMMTZHQIID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(O2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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